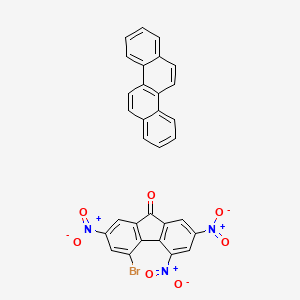
4-Bromo-2,5,7-trinitrofluoren-9-one;chrysene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2,5,7-trinitrofluoren-9-one;chrysene is a complex organic compound with the molecular formula C31H16BrN3O7 and a molecular weight of 622.379 g/mol . This compound is known for its unique structure, which includes a bromine atom and three nitro groups attached to a fluorenone core. It is primarily used in scientific research and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 4-Bromo-2,5,7-trinitrofluoren-9-one;chrysene involves multiple steps, typically starting with the bromination of fluorenone followed by nitration. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the correct substitution pattern. Industrial production methods may involve large-scale nitration and bromination processes, utilizing specialized equipment to handle the reactive intermediates and ensure safety .
Analyse Des Réactions Chimiques
4-Bromo-2,5,7-trinitrofluoren-9-one;chrysene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen or metal hydrides, resulting in the removal of nitro groups.
Common reagents used in these reactions include nitric acid for nitration, bromine for bromination, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and the reagents used.
Applications De Recherche Scientifique
4-Bromo-2,5,7-trinitrofluoren-9-one;chrysene has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it useful in studying biochemical pathways and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-Bromo-2,5,7-trinitrofluoren-9-one;chrysene involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the bromine atom can engage in halogen bonding. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-Bromo-2,5,7-trinitrofluoren-9-one;chrysene include other nitro-substituted fluorenones and brominated aromatic compounds. What sets this compound apart is its specific substitution pattern, which imparts unique chemical and physical properties. For example, 2,4,7-Trinitrofluorenone is a related compound but lacks the bromine atom, resulting in different reactivity and applications .
Propriétés
Numéro CAS |
2725-28-2 |
|---|---|
Formule moléculaire |
C31H16BrN3O7 |
Poids moléculaire |
622.4 g/mol |
Nom IUPAC |
4-bromo-2,5,7-trinitrofluoren-9-one;chrysene |
InChI |
InChI=1S/C18H12.C13H4BrN3O7/c1-3-7-15-13(5-1)9-11-18-16-8-4-2-6-14(16)10-12-17(15)18;14-9-3-5(15(19)20)1-7-11(9)12-8(13(7)18)2-6(16(21)22)4-10(12)17(23)24/h1-12H;1-4H |
Clé InChI |
ZBEQVPQISROEEB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=CC=CC=C43.C1=C(C=C(C2=C1C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])Br)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(Z)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-phenylthiourea](/img/structure/B14009844.png)

![N-(2-hydroxyethyl)-4-[(2-methylhydrazinyl)methyl]benzamide;hydrochloride](/img/structure/B14009859.png)
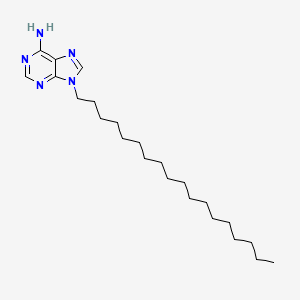
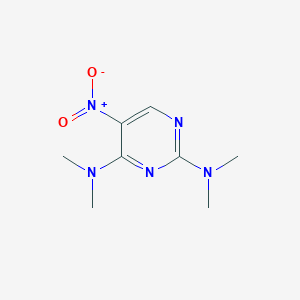
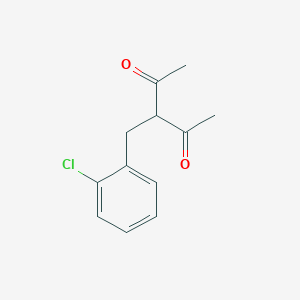
![N-[5-(5-acetamidothiophen-2-yl)sulfonylthiophen-2-yl]acetamide](/img/structure/B14009882.png)
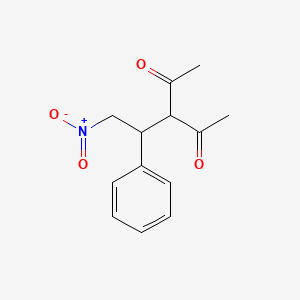
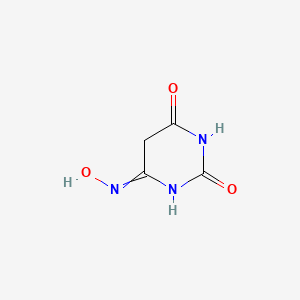

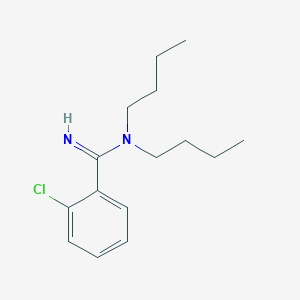
![8-Benzyl-3-tert-butoxycarbonyl-3,8-diazabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B14009913.png)
![4-[[3-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride; sulfuric acid](/img/structure/B14009920.png)
